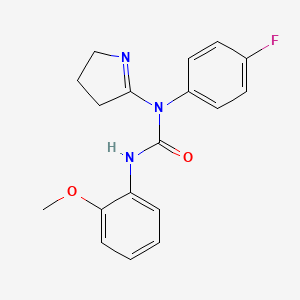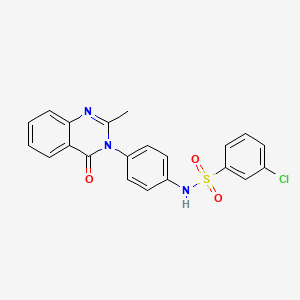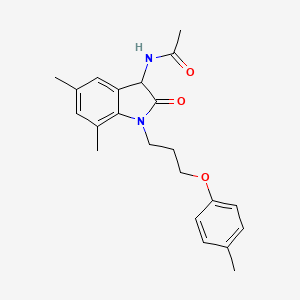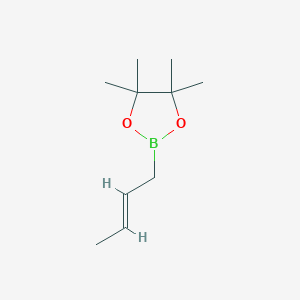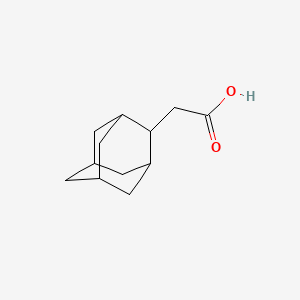
2-(Adamantan-2-yl)acetic acid
概要
説明
2-(Adamantan-2-yl)acetic acid is a compound with the molecular weight of 194.27 . It is also known as 2-adamantylacetic acid .
Synthesis Analysis
The synthesis of adamantane derivatives, including this compound, involves various methods. One of the promising lines of research in adamantane chemistry involves double-bonded adamantane derivatives. Their high reactivity offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C12H18O2/c13-12(14)6-11-9-2-7-1-8(4-9)5-10(11)3-7/h7-11H,1-6H2,(H,13,14) . This code provides a unique representation of the molecule’s structure. Physical and Chemical Properties Analysis
This compound is a solid substance with a melting point of 120-123°C . It is stored at room temperature .科学的研究の応用
Chemical Synthesis and Properties
2-(Adamantan-2-yl)acetic acid and its derivatives are studied for their chemical properties and synthesis methods. For example, Odyntsova (2017) explored the synthesis and physical-chemical properties of esters of 2-((5-(adamantan-1-yl)-4-R-4H-1,2,4-triazole-3-yl)thio)acetic acids, noting their potential as biologically active substances and intermediates in the synthesis of other compounds (Odyntsova, 2017). Burmistrov et al. (2017) reported on the synthesis of ethyl ({[adamantan-1(2)-ylalkyl]-carbamothioyl}amino)acetates, highlighting their high yields and the formation of {[(adamantan-2-yl)carbamothioyl]amino}acetic acid (Burmistrov, Pitushkin, Vasipov, & Butov, 2017).
Biological Activities and Potential Therapeutic Uses
Adamantane derivatives, including this compound, have been investigated for their potential biological activities. Turk-Erbul et al. (2021) synthesized adamantane derivatives and assessed their in vitro cytotoxic effects, highlighting their potential in cancer therapy (Turk-Erbul et al., 2021). Al-Wahaibi et al. (2018) conducted a detailed structural analysis of adamantane derivatives to understand the effect of fluorine substitution, which could have implications in pharmaceutical applications (Al-Wahaibi et al., 2018).
Materials Science and Industrial Applications
The use of this compound extends into materials science and industrial applications. For instance, Ivleva et al. (2016) synthesized polyfunctional derivatives using N-[(adamantan-1-yl)alkyl]-acetamides, which could be used as building blocks for conformationally restricted peptidomimetics (Ivleva, Tkachenko, & Klimochkin, 2016). Additionally, Sayed and El-Lateef (2020) investigated thiocarbohydrazones based on adamantane as efficient corrosion inhibitors for steel, demonstrating its potential in industrial applications (Sayed & El-Lateef, 2020).
Safety and Hazards
将来の方向性
The future directions in the research of 2-(Adamantan-2-yl)acetic acid and other adamantane derivatives involve the development of novel methods for their preparation and the investigation of their chemical and catalytic transformations . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
作用機序
Target of Action
Adamantane derivatives are known to interact with various biological targets, including proteins and enzymes, due to their unique geometry and lipophilicity .
Mode of Action
The adamantane moiety is known to increase the lipophilicity of compounds, which can enhance their interaction with lipid bilayers and proteins . This can lead to changes in the function or activity of these targets.
Biochemical Pathways
Adamantane derivatives have been shown to influence various biochemical processes due to their interactions with different biological targets .
Pharmacokinetics
The adamantane moiety is known to enhance the pharmacokinetics of drug candidates by increasing their lipophilicity and ensuring drug stability .
Result of Action
The interaction of adamantane derivatives with various biological targets can lead to changes in cellular functions and processes .
生化学分析
Biochemical Properties
The adamantane moiety in 2-(Adamantan-2-yl)acetic acid is known to interact with various enzymes and proteins The specific interactions of this compound with biomolecules have not been extensively studied
Cellular Effects
Adamantane derivatives have been used in drug delivery systems and surface recognition studies , suggesting that they may influence cellular processes
Molecular Mechanism
It is known that adamantane derivatives can act as alkylating agents , suggesting that this compound may exert its effects through alkylation of biomolecules
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings have not been reported. Adamantane derivatives are generally stable due to their cage-like structure . Long-term effects on cellular function would need to be assessed in in vitro or in vivo studies.
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. Adamantane derivatives can undergo various transformations , but the specific metabolic pathways and enzymes involved in the metabolism of this compound remain to be identified.
特性
IUPAC Name |
2-(2-adamantyl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c13-12(14)6-11-9-2-7-1-8(4-9)5-10(11)3-7/h7-11H,1-6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBKBENCOHRLFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26082-22-4 | |
| Record name | 2-(adamantan-2-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(1,3-Benzodioxol-5-ylmethyl)-N'-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2928153.png)

![(2-Chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(4-methoxyphenyl)methanone](/img/structure/B2928158.png)
![4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-methylphenyl)benzamide](/img/structure/B2928159.png)

![3-(3-methoxyphenyl)-2-[(2-methylphenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2928161.png)

